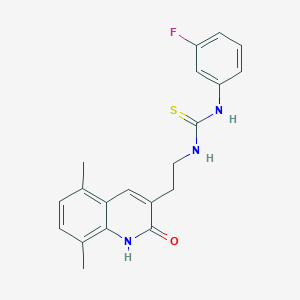

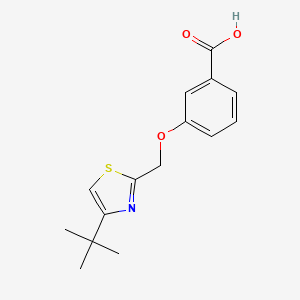

![molecular formula C11H14O4S2 B2846780 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate CAS No. 339018-79-0](/img/structure/B2846780.png)

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

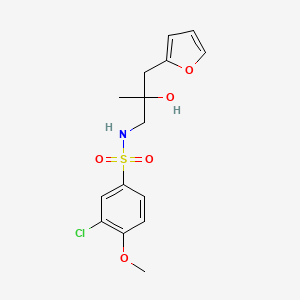

“(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate” is a chemical compound with the molecular formula C11H14O4S2 . It is related to a key intermediate used in the synthesis of topically-active carbonic anhydrase inhibitor MK-0507 .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It is used as a reagent in the synthesis of MK-0507, a topically-active carbonic anhydrase inhibitor . More detailed information about the synthesis process can be found in specialized chemical literature.Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C11H14O4S2 . Detailed structural analysis can be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and require specialized knowledge in chemistry. It is used as a reagent in the synthesis of MK-0507 . More detailed information about the chemical reactions can be found in specialized chemical literature.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various analytical techniques. The compound is a solid at room temperature . Its molecular weight is 218.3 .Scientific Research Applications

Synthesis and Chemical Properties

Reagents for Thiopyran Introduction : A study detailed the efficient preparation of reagents useful for the synthesis of thiopyran-containing compounds. Tetrahydro-4H-thiopyran-4-one, a related compound, was prepared and utilized as a precursor for further chemical reactions, indicating the utility of thiopyran derivatives in synthetic organic chemistry (Ward et al., 2007).

Fused Thia-Heterocycles Synthesis : Another research focused on the synthesis of thieno[2,3-b]thiopyran-4-one derivatives through a facile synthesis method. This study highlights the potential of such compounds in the development of new chemical entities with possible applications in materials science or pharmaceuticals (El-Agha et al., 2018).

Electrophilic Reactions with Thiophene Moieties : Research on incorporating thiophene moieties into long-chain esters via electrophilic reactions promoted by samarium diiodide suggests the versatility of thiophene-containing compounds in organic synthesis, potentially leading to the development of various functional materials (Yang et al., 2000).

Applications in Material Science

Oligothiophenes for Nanoarchitectures : A comprehensive review on functional oligothiophenes, including thieno[2,3-b]thiophene analogues, discussed their molecular design for multidimensional nanoarchitectures and applications. Such materials are critical for advancements in electronics, photonics, and energy storage technologies (Mishra et al., 2009).

Synthesis of Bis-Heterocyclic Compounds : The synthesis of bisheterocycles containing a thieno[2,3-b]thiophene base unit was described, underlining the compound's importance in creating complex molecular structures that could have applications in material science and drug discovery (Mabkhoot, 2009).

Properties

IUPAC Name |

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S2/c1-7(2)10(12)15-9-4-6-17(13,14)11-8(9)3-5-16-11/h3,5,7,9H,4,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJFKWYJHITIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1CCS(=O)(=O)C2=C1C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

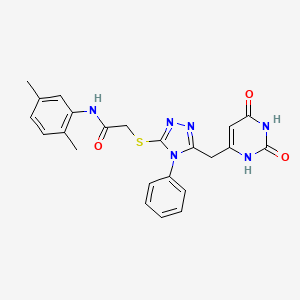

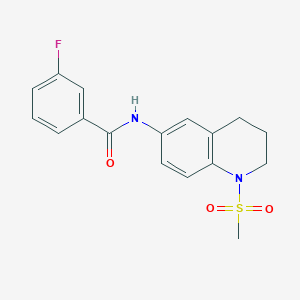

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2846705.png)

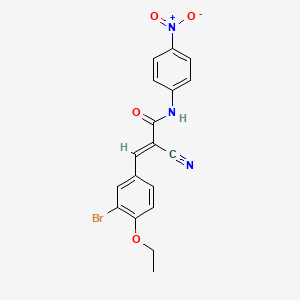

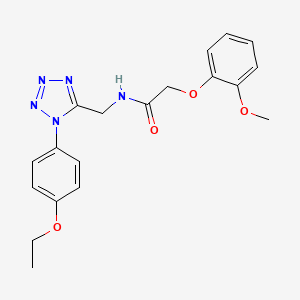

![3-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2846706.png)

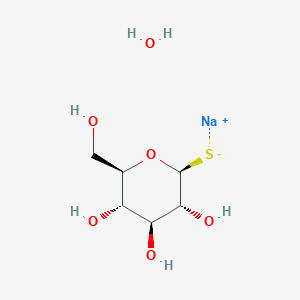

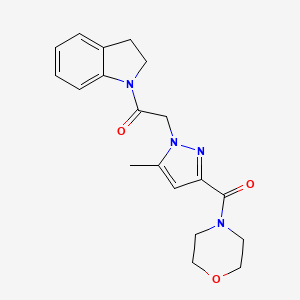

![N-(3,4-Dimethylphenyl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2846707.png)

![6-(4-Hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846708.png)

![N-(3-chloro-4-methylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2846714.png)